![molecular formula C22H28N2O3 B4723073 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4723073.png)
1-[2-(2,4-dimethylphenoxy)propanoyl]-4-(2-methoxyphenyl)piperazine
Overview
Description
1-[2-(2,4-dimethylphenoxy)propanoyl]-4-(2-methoxyphenyl)piperazine, also known as L-745,870, is a chemical compound that has been extensively studied for its potential use in treating various medical conditions. This compound belongs to the class of piperazine derivatives and has shown promising results in scientific research applications.
Mechanism of Action
The mechanism of action of 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-(2-methoxyphenyl)piperazine involves its binding to the dopamine D4 receptor and blocking its activity. This results in the regulation of dopamine levels in the brain, which is believed to play a role in the treatment of various medical conditions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-(2-methoxyphenyl)piperazine are still being studied. However, it has been shown to have anxiolytic and antipsychotic effects in animal models. It has also been shown to increase the release of acetylcholine in the prefrontal cortex, which is believed to play a role in cognitive function.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-(2-methoxyphenyl)piperazine in lab experiments is its selectivity for the dopamine D4 receptor, which allows for targeted research. However, one of the limitations is its potential toxicity, which requires careful handling and monitoring.
Future Directions
There are several future directions for the research and application of 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-(2-methoxyphenyl)piperazine. Some of these include:
1. Further studies on its potential use in treating cognitive impairment and memory disorders.
2. Development of more selective and potent derivatives of the compound.
3. Investigation of its potential use in treating other medical conditions such as Parkinson's disease and addiction.
4. Exploration of its potential use in combination therapy with other drugs for enhanced therapeutic effects.
Conclusion
In conclusion, 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-(2-methoxyphenyl)piperazine is a promising compound that has shown potential for use in treating various medical conditions. Its selective binding to the dopamine D4 receptor and its effects on dopamine levels in the brain make it a target for further research and development. However, its potential toxicity requires careful handling and monitoring in lab experiments.
Scientific Research Applications
1-[2-(2,4-dimethylphenoxy)propanoyl]-4-(2-methoxyphenyl)piperazine has been extensively studied for its potential use in treating various medical conditions such as anxiety, depression, and schizophrenia. It acts as a selective antagonist of the dopamine D4 receptor, which is believed to play a role in these conditions.
properties
IUPAC Name |
2-(2,4-dimethylphenoxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-16-9-10-20(17(2)15-16)27-18(3)22(25)24-13-11-23(12-14-24)19-7-5-6-8-21(19)26-4/h5-10,15,18H,11-14H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WISMRTNUXVQQGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C(=O)N2CCN(CC2)C3=CC=CC=C3OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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